Enantiomeric Purity: Optical Rotation as a Procurement Specification for Boc-Leu-OSu
The enantiomeric purity of Boc-Leu-OSu, a critical quality attribute for synthesizing chirally pure peptides, is routinely specified and controlled. The specific optical rotation [α]20/D is consistently reported as -43.5° ± 1° (c = 1% in dioxane) across multiple high-purity (>98%) commercial lots [1]. This value serves as a benchmark for the L-leucine derivative, enabling direct comparison with alternative activating groups. For instance, the pentafluorophenyl ester analog, Boc-Leu-OPfp, exhibits a notably different specific rotation of -41.0° ± 1° (c=1.028% in DMF), highlighting how the choice of activating ester influences the measurable optical activity and, by extension, the chiral integrity of the molecule .
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | -43.5° ± 1° (c = 1% in dioxane) |
| Comparator Or Baseline | Boc-Leu-OPfp: -41.0° ± 1° (c=1.028% in DMF) |
| Quantified Difference | Difference of ~2.5° in measured optical activity. |
| Conditions | Measured at 20°C using the sodium D-line; target compound in dioxane, comparator in DMF. |
Why This Matters
This quantitative difference confirms that the choice of leaving group (OSu vs. OPfp) affects the compound's optical properties, providing a verifiable, lot-specific quality metric that is essential for ensuring stereochemical consistency in peptide synthesis.
- [1] SWAB Lab. (2022). Boc-L-亮氨酸N-羟基琥珀酰亚胺脂 (CAS 3392-09-4) Technical Data Sheet. Retrieved from https://www.swablab.com/ View Source
